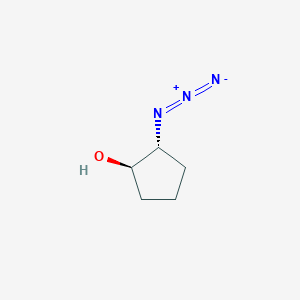![molecular formula C21H18O4 B2642370 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid CAS No. 1901991-11-4](/img/structure/B2642370.png)
4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a wide range of important compounds, including many pharmaceuticals . The compound also contains methoxy and phenyl groups, which can have significant effects on the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of aromatic rings (from the phenyl groups), ether linkages (from the methoxy groups), and a carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility, while the nonpolar aromatic rings could contribute to its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Applications
- The synthesis of liquid crystal intermediates, including compounds structurally related to "4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid," is crucial for the development of ferroelectric and antiferroelectric liquid crystals. These intermediates, derived from 4-phenylphenol through various chemical reactions, demonstrate the importance of such compounds in the creation of advanced liquid crystal displays (Dou Qing, 2000).
Bioactive Compounds from Marine Fungi
- Research into marine-derived fungi has led to the isolation of phenyl ether derivatives closely related to the chemical structure of interest. These compounds exhibit significant biological activities, such as strong antioxidant properties, highlighting the potential of "this compound" derivatives in pharmaceutical and nutraceutical applications (Lan-lan Xu et al., 2017).
Binding Interaction Studies
- Understanding the binding interactions between phenolic acids (and their derivatives) with proteins like bovine serum albumin is vital for evaluating their biological effects. Studies show that modifications at specific positions on the benzoic acid core can significantly impact binding affinity and biological activity, offering insights into the functionalization of "this compound" for targeted applications (Sujing Yuan et al., 2019).
Renewable Chemical Feedstocks
- The liquefaction of lignocellulosic materials in the presence of methanol and the subsequent separation into phenolic rich products and sugar derivatives presents a method for producing biopolyols and phenolic derivatives, including those related to "this compound." This research underscores the compound's relevance in creating renewable chemical feedstocks (Junming Xu et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The potential applications and future directions for “4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid” would depend on its physical and chemical properties, as well as the results of further studies. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .
Eigenschaften
IUPAC Name |
4-[(4-phenylmethoxyphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-8-6-17(7-9-18)15-25-20-12-10-19(11-13-20)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJJHRBBDVCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)




![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)





![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)
